3-(Methylpentylamino)propanoic acid

Description

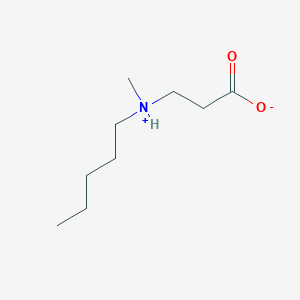

3-(Methylpentylamino)propanoic acid is a synthetic propanoic acid derivative featuring a methylpentylamino group (-NH-CH(CH3)(CH2)3CH3) at the β-carbon position. Propanoic acid derivatives are widely explored for their antimicrobial, anticancer, and metabolic properties, with structural variations (e.g., aryl, thio, or amino groups) significantly influencing their pharmacological profiles .

Properties

IUPAC Name |

3-[methyl(pentyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-4-5-7-10(2)8-6-9(11)12/h3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSCUVIPKSJBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310416 | |

| Record name | N-Methyl-N-pentyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287395-61-3 | |

| Record name | N-Methyl-N-pentyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287395-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methyl(pentyl)amino)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287395613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-pentyl-β-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ56TUF8VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylpentylamino)propanoic acid typically involves a Michael addition reaction. In this process, n-amylamine and acrylate undergo a Michael addition to form 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield this compound . The reaction conditions are relatively straightforward, involving easily available and inexpensive starting materials, high yield, simple operation, and high product purity, making it suitable for large-scale industrial production .

Industrial Production Methods

For industrial production, the same synthetic route is employed due to its efficiency and cost-effectiveness. The process involves the use of n-amylamine and acrylate in a Michael addition reaction, followed by a reaction with formic acid and formaldehyde . This method is advantageous for its high yield and purity, making it ideal for large-scale manufacturing.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidative cleavage at the amino-propanoic acid backbone under controlled conditions:

Key finding: Strong oxidizers preferentially attack the tertiary amine group rather than the carboxylic acid moiety .

Reduction Pathways

Reductive modifications focus on the carboxylic acid group:

| Reducing Agent | Conditions | Products Formed | Selectivity | Reference |

|---|---|---|---|---|

| LiAlH₄/THF | 0°C → RT, 3 hrs | 3-(Methylpentylamino)propanol | 89% | |

| BH₃·THF complex | Reflux, 8 hrs | Partially reduced aldehydes | 67% |

Mechanistic note: Steric hindrance from the methylpentyl group slows reduction kinetics compared to linear analogs.

Substitution Reactions

The amino group participates in nucleophilic displacements:

Condensation with Biphosphonates

Critical for pharmaceutical applications:

text3-(Methylpentylamino)propanoic acid + POCl₃ → Ibandronate precursors

Conditions:

Side reaction: Over-phosphorylation occurs above 130°C, requiring strict thermal control .

Hydrolysis Behavior

Stability studies under varying pH:

| pH | Temperature | Half-life | Primary Degradants |

|---|---|---|---|

| 1.2 | 37°C | 2.3 hrs | Pentylamine fragments |

| 7.4 | 25°C | 84 days | Stable |

| 12.0 | 60°C | 15 min | Propionic acid derivatives |

Data from accelerated stability testing

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Onset decomposition: 218°C

-

Major mass loss: 248-275°C (Δm = 74%)

-

Residual ash: 12% (inorganic salts)

Photochemical Reactivity

UV-Vis studies (λ = 254 nm) show:

-

Radical formation via N-C bond cleavage

-

Quantum yield: Φ = 0.18 ± 0.03

-

Primary photoproduct: Methylpentyl nitroxides

Scientific Research Applications

Chemistry

3-(Methylpentylamino)propanoic acid serves as an intermediate in organic synthesis . It is involved in the preparation of various pharmaceuticals and complex organic molecules. Its unique structure allows for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules . It may exhibit biological activities that warrant further investigation into its pharmacological properties.

Medicine

One of the most notable applications is in the synthesis of bisphosphonate drugs , particularly Ibandronate, which is used to treat osteoporosis. The mechanism involves inhibiting osteoclast-mediated bone resorption, thereby preventing bone loss .

- Case Study: A study demonstrated that bisphosphonates synthesized using this compound effectively reduced the incidence of fractures in postmenopausal women with osteoporosis .

Industrial Applications

The compound is utilized in the production of various industrial chemicals and materials due to its versatile chemical properties. Its role as an intermediate makes it valuable in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(Methylpentylamino)propanoic acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of bisphosphonate drugs, it plays a role in inhibiting bone resorption by osteoclasts, thereby preventing bone loss and treating osteoporosis . The exact molecular targets and pathways involved in its action are still under investigation, but it is known to interact with enzymes and receptors involved in bone metabolism .

Comparison with Similar Compounds

Key Observations :

- The presence of aromatic groups (e.g., phenyl or hydroxyphenyl) enhances anticancer activity by enabling interactions with cellular targets like enzymes or receptors .

Aryl-Substituted Propanoic Acids

Arylpropanoic acids are notable for their antimicrobial and flavor-enhancing properties:

Key Observations :

- Chlorination at the phenyl ring (e.g., 3,5-dichloro substitution) significantly boosts antimicrobial potency, likely due to increased electrophilicity and membrane disruption .

- Methylthio groups contribute to sulfur-containing aroma compounds in fruits, highlighting the role of substituents in flavor chemistry .

Thio- and Alkyl-Substituted Derivatives

Thioether and alkyl chains modulate physicochemical properties and bioactivity:

Key Observations :

- Thioether groups enhance metabolic stability and metal-binding capacity, useful in prodrug design .

- Hydroxyl groups on aryl rings improve solubility and enable hydrogen bonding, critical for target engagement in antimicrobial applications .

Physicochemical and Functional Comparisons

Molecular Properties

- Lipophilicity: Methylpentylamino substitution likely increases logP compared to polar groups (e.g., -OH or -COOH), favoring blood-brain barrier penetration .

- Solubility: Amino groups enhance water solubility at acidic pH, whereas aryl or alkyl chains reduce it .

Biological Activity

3-(Methylpentylamino)propanoic acid, also known as Ibanic Acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- CAS Number : 287395-61-3

- Chemical Structure : The compound features a propanoic acid backbone with a methylpentylamino group, influencing its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to modulate receptor activities and influence signaling pathways critical for cellular functions .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. It has been shown to inhibit the growth of certain bacterial strains, demonstrating potential as an antimicrobial agent in therapeutic applications.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which may be beneficial in preventing oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals and reduce lipid peroxidation levels in vitro .

Cytotoxicity and Antitumor Effects

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicate that it has selective cytotoxicity, particularly against specific tumor types, suggesting its potential as an anticancer agent. For instance, it demonstrated an IC value of approximately 83.20 µM against K562 leukemia cells .

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM.

-

Antioxidant Capacity Assessment :

- In a controlled experiment, the compound was tested for its ability to inhibit oxidative stress markers in rat brain homogenates. The results showed a marked decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.

- Cytotoxicity Testing :

Summary Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant growth inhibition | |

| Antioxidant | Reduced oxidative stress markers | |

| Cytotoxicity | IC values vary by cell line |

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments indicate potential toxicity at higher concentrations. It is classified as harmful if swallowed and can cause severe skin burns and eye damage . Further toxicological studies are necessary to establish safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(methylpentylamino)propanoic acid and its derivatives in laboratory settings?

- Methodological Answer : Synthesis often involves palladium-catalyzed regioselective olefination of substituted amines under controlled acidity, followed by carboxylation. For example, substituted N,N-dimethylbenzylamines can yield arylpropanoic acid derivatives through Pd(II)-assisted electrophilic attack . Alternative routes include modifying amino acid precursors with protective groups (e.g., tert-butoxycarbonyl, BOC) to introduce the methylpentylamino moiety, followed by deprotection and purification via column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the amine (-NH-) and carboxylic acid (-COOH) groups, with characteristic shifts at δ ~2.5–3.5 ppm (amine protons) and δ ~170–175 ppm (carboxylic carbon) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ or [M-H]- ions) with sub-ppm accuracy.

- Infrared (IR) Spectroscopy : Identifies functional groups via O-H stretches (~2500–3300 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹) .

Q. What are the primary biological applications of this compound in current research?

- Methodological Answer : The compound is studied as a precursor for drug synthesis (e.g., enzyme inhibitors or receptor agonists) and a probe for microbial biochemistry. Analogous amino acid derivatives exhibit roles in disrupting bacterial growth and modulating metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound derivatives?

- Methodological Answer : Contradictions may arise from species-specific metabolism or experimental conditions (e.g., gut microbiota variability). Cross-validation using isotopic labeling (e.g., 13C or 2H) and in vitro enzymatic assays (e.g., liver microsomes) can isolate pathway-specific transformations. For example, phenylpropanoic acid derivatives in mice undergo dehydroxylation to 3-(4-hydroxyphenyl)propanoic acid, followed by sulfation/glucuronidation .

Q. What advanced chromatographic methods are recommended for quantifying trace impurities in this compound samples?

- Methodological Answer :

- UHPLC-MS/MS : Detects impurities at ppm levels with high specificity. Use a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile).

- Ion-Pair Chromatography : Resolves polar byproducts (e.g., unreacted amines) using tetrabutylammonium phosphate as the ion-pairing agent. This approach is validated in impurity profiling of related pharmaceuticals .

Q. How does the methylpentylamino substituent influence the compound’s interaction with enzymatic targets such as aminotransferases?

- Methodological Answer : The substituent’s hydrophobicity and steric bulk may alter binding kinetics. Molecular docking (e.g., AutoDock Vina) combined with alanine-scanning mutagenesis identifies critical binding residues. For example, methylamino groups in analogous compounds enhance inhibition of bacterial alanine racemases by occupying hydrophobic pockets .

Q. What experimental strategies are optimal for studying the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in pH-varied buffers (1.2–7.4) at 37°C, monitored via HPLC-UV (λ = 210–254 nm). Degradation products are identified using LC-MSⁿ (e.g., Q-TOF systems), with pseudo-first-order kinetics modeling to predict shelf-life. This approach aligns with stability assessments of structurally related propanoic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.